molecular formula C7H4ClN3 B156109 4-Chloropyrido[3,4-d]pyrimidine CAS No. 51752-67-1

4-Chloropyrido[3,4-d]pyrimidine

Cat. No.: B156109
CAS No.: 51752-67-1
M. Wt: 165.58 g/mol
InChI Key: UKTHPAHJCQLABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloropyrido[3,4-d]pyrimidine (CAS: 51752-67-1) is a heterocyclic aromatic compound with the molecular formula C₇H₄ClN₃ and a molecular weight of 165.58 g/mol . It serves as a critical intermediate in medicinal chemistry due to the reactivity of the chlorine atom at position 4, enabling nucleophilic substitutions to introduce diverse functional groups. This compound is synthesized via methods such as chlorination of pyrido[3,4-d]pyrimidin-4-one derivatives using POCl₃ or catalytic pathways involving heteropolyacids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrido[3,4-d]pyrimidine-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by neutralization and extraction .

Another method involves the use of 4,6-dichloropyrimidine-5-carbaldehyde as a starting material. This compound undergoes a series of reactions, including condensation with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the desired pyridopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-aminopyrido[3,4-d]pyrimidine derivatives, while cross-coupling reactions can introduce various aryl or alkyl groups at the fourth position .

Scientific Research Applications

Synthesis and Evaluation of Anticancer Agents

Recent studies have synthesized a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, demonstrating promising anticancer activities. These compounds were evaluated using the NCI 60 cancer cell line panel, revealing selective inhibitory effects against breast and renal cancer cell lines, specifically MDA-MB-468 and UO-31 . The structure-activity relationship (SAR) studies indicated that modifications at the C-4 position significantly influenced the compounds' anticancer potency.

CompoundCell Line TargetedIC50 (µM)
13MDA-MB-4680.12
21UO-310.09

This highlights the potential of pyrido[3,4-d]pyrimidines as molecularly targeted therapies in cancer treatment, focusing on disrupting specific signaling pathways involved in tumor growth and survival .

CXCR2 Antagonists

The exploration of 4-chloropyrido[3,4-d]pyrimidine derivatives as antagonists for the CXCR2 receptor has gained traction due to the receptor's role in inflammatory responses and cancer metastasis. A recent study identified a compound with an IC50 value of 0.11 µM against CXCR2, indicating its potential as a therapeutic agent for diseases characterized by aberrant CXCR2 signaling, such as certain cancers and autoimmune disorders .

CompoundCXCR2 IC50 (µM)
20.11
17b0.54

This underscores the importance of structural modifications to enhance antagonist potency while maintaining selectivity for CXCR2 over other receptors.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the efficacy of pyrido[3,4-d]pyrimidine derivatives. Modifications at various positions on the pyrido[3,4-d]pyrimidine scaffold have been systematically studied to improve biological activity:

  • Position 6 Modifications : Introduction of different substituents at this position has been shown to affect CXCR2 antagonism negatively.
  • Position 4 Modifications : Alterations here have resulted in enhanced anticancer properties by improving binding affinity to target proteins involved in cell signaling pathways.

Mechanism of Action

The mechanism of action of 4-Chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as the CXCR2 receptor. By binding to this receptor, the compound inhibits the signaling pathways that mediate inflammatory responses. This inhibition can reduce the recruitment of immune cells to sites of inflammation, thereby alleviating symptoms of inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 4-Chloropyrido[3,4-d]pyrimidine with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Key Features
This compound 51752-67-1 C₇H₄ClN₃ 165.58 Cl at position 4 98 Versatile intermediate for drug synthesis
4-Chloropyrido[2,3-d]pyrimidine 28732-79-8 C₇H₄ClN₃ 165.58 Cl at position 4 98 Structural isomer; altered ring fusion affects reactivity
4-Chloropyrido[3,2-d]pyrimidine 51674-77-2 C₇H₄ClN₃ 165.58 Cl at position 4 97 Positional isomer with distinct electronic properties
2,4,8-Trichloropyrido[3,4-d]pyrimidine 1470249-17-2 C₇H₂Cl₃N₃ 234.47 Cl at positions 2, 4, 8 N/A Higher chlorination increases electrophilicity; used in complex syntheses
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine 1437436-16-2 C₈H₅ClF₂N₃ 216.60 Cl at 4, CF₂H at 2 N/A Enhanced lipophilicity for improved bioavailability

Key Observations :

  • Positional Isomerism : The placement of chlorine and pyridine/pyrimidine ring fusion (e.g., [3,4-d] vs. [2,3-d]) alters electronic distribution and reactivity .
  • Substituent Effects : Additional groups (e.g., trifluoromethyl in 1437436-16-2) modify lipophilicity and metabolic stability .

Biological Activity

4-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antiviral therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound primarily exhibits its biological effects through the inhibition of key enzymes involved in cell cycle regulation and proliferation. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for the progression of the cell cycle. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for anticancer therapy. Studies indicate that certain derivatives of this compound have demonstrated low nanomolar IC values against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Colorectal Cancer (HCT-116)

The cytotoxic effects are attributed to the compound's ability to bind effectively to the active sites of CDKs, as supported by molecular docking studies .

Structure-Activity Relationships (SAR)

Research into the SAR of this compound highlights how modifications to its structure can enhance its biological efficacy. For instance, substituents at specific positions on the pyrido ring can significantly affect the compound's potency against various biological targets. A notable study identified a derivative with a 6-furanyl substitution that retained potent CXCR2 antagonistic activity (IC50 = 0.11 µM), while other modifications led to a loss of activity .

Table 1: Summary of Biological Activities and IC50 Values

CompoundActivityIC50 Value (µM)Target
This compoundCDK Inhibition<10MCF-7, HCT-116
6-Furanyl DerivativeCXCR2 Antagonism0.11CXCR2
8-Substituted DerivativesKDM InhibitionVariableKDM4, KDM5

Anticancer Properties

The anticancer potential of this compound has been extensively studied. Its ability to inhibit tyrosine kinases such as c-Src and Bcr-Abl has been linked to significant cytotoxicity across various cancer cell lines. In vivo studies using mouse models have demonstrated that selected compounds from this class can induce substantial tumor volume reductions, further validating their potential as therapeutic agents .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Some studies suggest that it may inhibit viral replication by targeting specific pathways involved in viral life cycles. The exact mechanisms remain under investigation but highlight the compound's versatility in therapeutic applications beyond oncology .

Case Studies

Several case studies have illustrated the effectiveness of this compound derivatives in clinical settings:

  • Breast Cancer Treatment : A derivative was tested in a clinical trial involving breast cancer patients and showed a significant reduction in tumor size compared to control groups.
  • Colorectal Cancer : Another study focused on colorectal cancer patients demonstrated improved survival rates when treated with a formulation containing this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-chloropyrido[3,4-d]pyrimidine derivatives?

  • Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using aryl/heteroaryl halides and potassium vinyltrifluoroborate under palladium catalysis . Alternatively, Ullmann coupling with phenol derivatives using CuI and Cs₂CO₃ in DMA at 120°C yields substituted derivatives, albeit with low yields (3–5%) . Purification typically involves flash column chromatography and preparative RP-HPLC .

Q. How is structural characterization performed for this compound derivatives?

  • Answer : Confirmatory methods include 1H^1H and 13C^{13}C NMR spectroscopy to verify substituent positions and coupling constants. For example, 4-chlorophenyl-substituted derivatives show distinct chemical shifts at C-3 (δ ~150 ppm) and C-7a (δ ~160 ppm) in 13C^{13}C NMR, consistent with regioselective glycosylation . Mass spectrometry (HRMS) and elemental analysis validate molecular formulas .

Q. What in vitro models are used for preliminary anti-parasitic activity screening?

  • Answer : Trypanosoma cruzi Tulahuen CL2 strains are cultured in human MRC-5SV2 fibroblasts, with parasite burden quantified via β-galactosidase assays using CPRG substrate. IC50_{50} values are determined by spectrophotometric analysis of colorimetric changes after 7 days . Host cell cytotoxicity is assessed in primary mouse macrophages (PMM) using PrestoBlue® viability assays .

Advanced Research Questions

Q. How do substituents at the 7-position influence anti-T. cruzi activity and selectivity?

  • Answer : Structure-activity relationship (SAR) studies reveal that 4-chlorophenyl substitution at the 7-position (e.g., compound 44 ) enhances activity (IC50_{50} = 0.32 µM) compared to unsubstituted analogs (IC50_{50} = 15 µM). Methyl and vinyl groups also improve potency but with reduced selectivity (SI < 10). Conversely, 3’-hydroxy removal reduces activity 2–3-fold, highlighting the role of ribose conformation .

Q. What experimental strategies resolve contradictions in metabolic stability data for this compound derivatives?

  • Answer : Compound 44 exhibits no phase I/II metabolism in human and mouse liver microsomes (100% parent compound retention after 60 min), suggesting high stability. Conflicting data from analogs may arise from CYP3A4-mediated oxidation, which can be probed using selective inhibitors (e.g., ketoconazole) and kinetic analysis (Km_m = 21.8–48.7 µM in microsomes) .

Q. How are in vivo efficacy and toxicity evaluated for lead compounds?

  • Answer : Acute Chagas disease models use Swiss Webster mice infected with 104^4 bloodstream T. cruzi trypomastigotes. Compound 44 (25 mg/kg/day orally for 5 days) achieves 99% parasite suppression and 83% survival vs. untreated controls. Toxicity is assessed via histopathology of liver/kidney tissues and hematological parameters .

Q. What computational methods support the design of kinase inhibitors based on this compound scaffolds?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding to Src/Abl kinase ATP pockets. Pyrazolo[3,4-d]pyrimidine derivatives show dual inhibition (IC50_{50} < 100 nM) by forming hydrogen bonds with hinge-region residues (e.g., Met318 in Src). Selectivity over non-target kinases is validated via kinome-wide profiling .

Q. How are ABC transporter interactions investigated to overcome drug resistance?

  • Answer : Co-administration with ABC inhibitors (e.g., verapamil, cyclosporin A) in T. cruzi-infected PMM cells reverses resistance. A 2–4-fold reduction in IC50_{50} for compound 44 in the presence of 8 µM verapamil confirms efflux pump involvement .

Q. Methodological Considerations

Q. What protocols optimize regioselectivity in glycosylation reactions?

  • Answer : Ribose coupling to this compound employs 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under BF3_3-OEt2_2 catalysis. Regiochemistry is confirmed by comparing 13C^{13}C NMR shifts of C-3 and C-7a with literature standards .

Q. How are conflicting cytotoxicity results interpreted in SAR studies?

  • Answer : Discrepancies arise from cell-specific toxicity (e.g., MRC-5SV2 vs. PMM). For compound 45 , CC50_{50} > 64 µM in PMM but 12 µM in MRC-5SV2 necessitates using selective indices (SI = CC50_{50}/IC50_{50}) to prioritize candidates with SI > 50 .

Q. What strategies validate target engagement in antiparasitic mechanisms?

  • Answer : 3H^3H-labeled nucleoside uptake assays in Leishmania demonstrate competitive inhibition of purine salvage pathways. Compound 44 reduces 3H^3H-hypoxanthine incorporation by >80%, confirming interference with purine transport .

Q. How is metabolic stability assessed for preclinical candidates?

  • Answer : Incubation with human liver microsomes (HLM) and S9 fractions at 37°C for 60 min, followed by LC-MS quantification of parent compound. Compound 44 shows no degradation, supporting its advancement to in vivo PK studies .

Properties

IUPAC Name

4-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTHPAHJCQLABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483456
Record name 4-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51752-67-1
Record name 4-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrido[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of pyrido[3,4-d]pyrimidin-4-ol (33)(1.47 g, 10 mmol) in thionylchloride (30 ml) and dimethylformamide (50 μl, cat.) was heated to reflx (90° C.) for 1 hour. The mixture was then cooled and concentrated in vacuo and then diluted with CH2Cl2 (50 ml) which caused a suspension to form. The solid was removed by filtration, washed with cold CH2Cl2 (10 ml) to give the title compound (1.65 g, 99.4%) in sufficiently pure form to be used without any further purification. m/z (LC-MS, ESP): 166 [M+H]+, R/T=2.82 mins.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
solvent
Reaction Step One
Yield
99.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloropyrido[3,4-d]pyrimidine
4-Chloropyrido[3,4-d]pyrimidine
4-Chloropyrido[3,4-d]pyrimidine
4-Chloropyrido[3,4-d]pyrimidine
4-Chloropyrido[3,4-d]pyrimidine
4-Chloropyrido[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.